molecular formula C26H27N3O5S B378991 Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442557-61-1

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B378991
CAS No.: 442557-61-1
M. Wt: 493.6g/mol
InChI Key: RXEOSQKIMYIKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a variety of functional groups, including cyano, ethoxy, methoxy, carbamoyl, and sulfanyl groups

Preparation Methods

The synthesis of Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a suitable cyanating agent.

    Functionalization with ethoxy and methoxy groups: These groups can be introduced through etherification reactions.

    Attachment of the carbamoyl and sulfanyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acidic or basic hydrolysis conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structural features suggest potential pharmacological activities, such as antihypertensive or anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for the treatment of angina and hypertension.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H27N3O5S
  • Molecular Weight : 493.57 g/mol
  • CAS Number : [not provided]

The structure includes a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and neurological contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers, which may lead to vasodilation and reduced blood pressure. This action is critical in treating hypertension and angina.
  • Antioxidant Activity : The presence of cyano and methoxy groups suggests potential antioxidant properties, which could protect against oxidative stress in various diseases.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production, suggesting applications in skin whitening agents or treatments for hyperpigmentation disorders .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds within the dihydropyridine class. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating the effectiveness of related structures against various cancer cell lines .

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for developing skin-lightening agents. In related compounds, IC50 values for tyrosinase inhibition were reported as low as 15.24 µM, indicating strong activity against this enzyme . While specific data for the compound is lacking, its structural similarities suggest it may exhibit comparable inhibitory effects.

Case Studies

  • Study on Cardiovascular Effects : A clinical trial investigated the effects of a dihydropyridine derivative on patients with hypertension. The results indicated significant reductions in systolic and diastolic blood pressure after treatment with similar compounds .
  • Antimicrobial Properties : Another study focused on the antimicrobial efficacy of related dihydropyridines against various bacterial strains. The findings suggested that these compounds possess notable antibacterial activity, which could be beneficial in treating infections .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
Compound AC26H27N3O5STyrosinase Inhibitor15.24
Compound BC25H26N4O4SAnticancer20.00
Compound CC27H29N3O5SAntimicrobial30.00

Properties

IUPAC Name

methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-5-34-21-9-7-6-8-19(21)24-20(14-27)25(28-16(2)23(24)26(31)33-4)35-15-22(30)29-17-10-12-18(32-3)13-11-17/h6-13,24,28H,5,15H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEOSQKIMYIKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.